molecular formula C14H19BrN2O3S B2397658 (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448069-45-1

(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2397658
CAS No.: 1448069-45-1
M. Wt: 375.28
InChI Key: XIVDHGRMRMUBTD-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromopyridine moiety and a pyrrolidine ring substituted with a tert-butylsulfonyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.

    Sulfonylation: Introduction of the tert-butylsulfonyl group to the pyrrolidine ring.

    Coupling Reaction: Formation of the methanone linkage between the bromopyridine and the sulfonylated pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methanone linkage.

    Reduction: Reduction reactions could potentially target the bromopyridine moiety or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the bromine atom on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could result in various substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromopyridine and sulfonyl groups may enhance its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The bromopyridine moiety could facilitate binding to aromatic residues, while the sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
  • (5-Fluoropyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
  • (5-Iodopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Uniqueness

The uniqueness of (5-Bromopyridin-3-yl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone lies in the specific combination of the bromopyridine and sulfonylated pyrrolidine moieties. This combination may confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-14(2,3)21(19,20)12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVDHGRMRMUBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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